7-Methylisoquinoline chemical properties and structure
7-Methylisoquinoline chemical properties and structure
An In-depth Technical Guide to 7-Methylisoquinoline: Structure, Properties, and Synthesis
Authored by: A Senior Application Scientist
Foreword
In the landscape of heterocyclic chemistry, isoquinoline and its derivatives represent a cornerstone for innovation, particularly in the fields of medicinal chemistry and materials science. Among these, 7-Methylisoquinoline emerges as a pivotal structural motif. Its strategic methylation on the benzene ring subtly yet significantly modulates the electronic and steric properties of the parent isoquinoline core, offering a nuanced tool for fine-tuning molecular interactions. This guide provides an in-depth exploration of 7-Methylisoquinoline, moving beyond a simple recitation of facts to offer a field-proven perspective on its chemical properties, structure, and synthesis. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, to empower researchers, scientists, and drug development professionals in their work with this versatile compound.
Molecular Structure and Physicochemical Properties
7-Methylisoquinoline is an aromatic heterocyclic compound featuring a benzene ring fused to a pyridine ring, with a methyl group substituted at the C7 position. This substitution is key to its unique properties, influencing its reactivity and potential as a precursor in complex molecular architectures.
Chemical Structure
The structural representation and IUPAC numbering convention for 7-Methylisoquinoline are illustrated below.
Caption: Molecular structure of 7-Methylisoquinoline with IUPAC numbering.
Physicochemical Data
A compilation of key physicochemical properties for 7-Methylisoquinoline is provided below for quick reference. These values are fundamental for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| CAS Number | 54004-38-5 | [1] |
| IUPAC Name | 7-methylisoquinoline | [1] |
| Appearance | Light yellow crystalline powder | |
| Melting Point | 67-68 °C | |
| Boiling Point | 245.7 °C at 760 mmHg | |
| Density | 1.076 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol). Insoluble in water. | |
| InChIKey | GYVUMHXXXAATFQ-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
The unequivocal identification of 7-Methylisoquinoline relies on a combination of spectroscopic techniques. The data presented here, derived from public databases and predictive analysis based on established principles, serves as a benchmark for compound verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.
¹H NMR (Expected Chemical Shifts, δ in ppm):
-
Aromatic Protons (7.5-9.2 ppm): The protons on the heterocyclic and benzene rings will appear in this region. The H1 proton, adjacent to the nitrogen, is expected to be the most downfield. The protons on the benzene ring (H5, H6, H8) will show distinct splitting patterns influenced by the methyl group.
-
Methyl Protons (~2.5 ppm): A characteristic singlet integrating to three protons, corresponding to the C7-methyl group.
¹³C NMR (Expected Chemical Shifts, δ in ppm):
-
Aromatic Carbons (118-153 ppm): Ten distinct signals are expected for the ten carbon atoms. The carbons directly bonded to the nitrogen (C1 and C3) will be significantly deshielded. The presence of the methyl group will influence the chemical shifts of the carbons in the benzene portion of the ring system.
-
Methyl Carbon (~21 ppm): A single upfield signal corresponding to the C7-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3050-3000 | Medium | Aromatic C-H stretch | [2][3] |
| 2920, 2850 | Medium | Methyl C-H stretch | [2] |
| 1620, 1580, 1500 | Strong | Aromatic C=C and C=N ring stretching | [3] |
| 890, 830 | Strong | C-H out-of-plane bending (substitution pattern) | [4] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and key fragmentation patterns, which serve as a molecular fingerprint.
| m/z Value | Interpretation | Reference(s) |
| 143 | [M]⁺ : Molecular ion peak | [1] |
| 142 | [M-H]⁺ : Loss of a hydrogen radical | [1] |
| 115 | [M-H-HCN]⁺ : Loss of H, followed by neutral HCN from the pyridine ring | [4] |
Synthesis of 7-Methylisoquinoline
The synthesis of the isoquinoline core can be achieved through several named reactions. The Pomeranz-Fritsch reaction is a robust and widely applicable method, proceeding via the acid-catalyzed cyclization of a benzalaminoacetal.[5][6] This approach is particularly suitable for preparing 7-Methylisoquinoline from readily available precursors.
Reaction Scheme: Pomeranz-Fritsch Synthesis
The synthesis involves two primary stages: the formation of a Schiff base (a benzalaminoacetal) from m-tolualdehyde and aminoacetaldehyde diethyl acetal, followed by an acid-catalyzed intramolecular electrophilic cyclization to form the aromatic isoquinoline ring system.
Caption: Workflow for the synthesis of 7-Methylisoquinoline via the Pomeranz-Fritsch reaction.
Representative Experimental Protocol
This protocol is a representative procedure based on the principles of the Pomeranz-Fritsch synthesis.[7][8] Causality: The choice of concentrated sulfuric acid serves as both the catalyst and a dehydrating agent, essential for driving the cyclization and subsequent aromatization steps.
Materials:
-
m-Tolualdehyde
-
Aminoacetaldehyde diethyl acetal
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether
-
Sodium hydroxide solution (10% w/v)
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Step 1: Formation of the Benzalaminoacetal.
-
In a round-bottom flask, combine equimolar amounts of m-tolualdehyde and aminoacetaldehyde diethyl acetal.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the condensation can be monitored by TLC or the disappearance of the aldehyde starting material.
-
Rationale: This condensation reaction forms the crucial Schiff base intermediate. It is typically performed without a solvent and proceeds readily at room temperature.
-
-
Step 2: Cyclization and Aromatization.
-
Caution: This step is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly and carefully add the crude benzalaminoacetal from Step 1 to a flask containing an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-3 hours.
-
Rationale: The strong acid protonates the acetal and facilitates the ring closure onto the electron-rich aromatic ring. Heating ensures the reaction goes to completion and drives the elimination of two molecules of ethanol to form the stable aromatic isoquinoline ring.
-
-
Work-up and Purification.
-
Allow the reaction mixture to cool to room temperature and then pour it cautiously onto crushed ice.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is basic (~9-10). This step liberates the free base of the product.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude 7-Methylisoquinoline by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.
-
Chemical Reactivity
The reactivity of 7-Methylisoquinoline is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring. The C7-methyl group acts as a weak electron-donating group, further activating the benzene ring towards electrophilic substitution.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution preferentially occurs on the more nucleophilic benzene ring at the C5 and C8 positions.[9] The directing effect is governed by the stability of the Wheland intermediate (the sigma complex). Attack at C5 or C8 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring, a more stable scenario compared to attack at C6. The electron-donating methyl group at C7 reinforces this preference and increases the overall rate of reaction compared to unsubstituted isoquinoline.
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 7-methyl-5-nitroisoquinoline and 7-methyl-8-nitroisoquinoline.
-
Halogenation: Bromination or chlorination under Lewis acid catalysis will similarly yield substitution at the C5 and C8 positions.
Nucleophilic Substitution
The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, especially at the C1 position. This is analogous to the reactivity of quinoline.
-
Chichibabin Reaction: Reaction with sodium amide (NaNH₂) in liquid ammonia can introduce an amino group at the C1 position, yielding 1-amino-7-methylisoquinoline.
-
Organometallic Reagents: Grignard reagents or organolithium compounds will preferentially add to the C1 position.
Safety and Handling
7-Methylisoquinoline must be handled with appropriate safety precautions in a laboratory setting. It is classified as hazardous, and adherence to safety protocols is mandatory.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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Wikipedia. (2023, December 2). Pomeranz–Fritsch reaction. Retrieved January 20, 2026, from [Link]
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Thieme. (n.d.). Isoquinoline. Retrieved January 20, 2026, from [Link]
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Química Organica.org. (n.d.). Pomeranz-Fritsch synthesis of isoquinolines. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Retrieved January 20, 2026, from [Link]
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Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 1-Methylisoquinoline. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved January 20, 2026, from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 20, 2026, from [Link]
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University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 7-Methylisoquinoline. Retrieved January 20, 2026, from [Link]
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De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 20, 2026, from [https://www.degruyter.com/document/doi/10.1515/97831102 बेसिक-1H-and-13C-NMR-Spectroscopy/html]([Link] बेसिक-1H-and-13C-NMR-Spectroscopy/html)
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Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved January 20, 2026, from [Link]
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SpectraBase. (n.d.). 7-Methylquinoline - Optional[1H NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]
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Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved January 20, 2026, from [Link]
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Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]
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